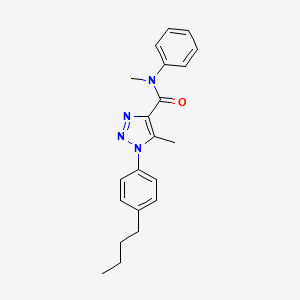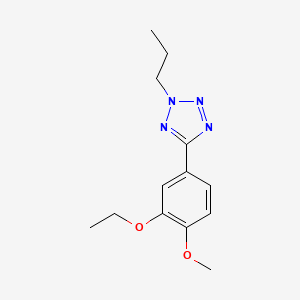![molecular formula C21H24N2O3 B4438046 methyl 2-{[4-(1-piperidinylmethyl)benzoyl]amino}benzoate](/img/structure/B4438046.png)
methyl 2-{[4-(1-piperidinylmethyl)benzoyl]amino}benzoate
Übersicht
Beschreibung
Methyl 2-{[4-(1-piperidinylmethyl)benzoyl]amino}benzoate, also known as MPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MPB belongs to the class of benzamide derivatives and has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor effects. In
Wirkmechanismus
The mechanism of action of methyl 2-{[4-(1-piperidinylmethyl)benzoyl]amino}benzoate is not fully understood. However, it has been proposed that methyl 2-{[4-(1-piperidinylmethyl)benzoyl]amino}benzoate exerts its anti-inflammatory effects by inhibiting the activation of nuclear factor-κB (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. methyl 2-{[4-(1-piperidinylmethyl)benzoyl]amino}benzoate may also inhibit the activation of mitogen-activated protein kinases (MAPKs), which are involved in the signaling pathways that lead to the production of pro-inflammatory cytokines. The analgesic effects of methyl 2-{[4-(1-piperidinylmethyl)benzoyl]amino}benzoate may be due to its ability to modulate the activity of voltage-gated sodium channels in sensory neurons. The anti-tumor effects of methyl 2-{[4-(1-piperidinylmethyl)benzoyl]amino}benzoate may be attributed to its ability to induce apoptosis and inhibit cell proliferation in cancer cells.
Biochemical and Physiological Effects
methyl 2-{[4-(1-piperidinylmethyl)benzoyl]amino}benzoate has been shown to have several biochemical and physiological effects. In animal models, methyl 2-{[4-(1-piperidinylmethyl)benzoyl]amino}benzoate has been found to reduce inflammation and pain, as well as inhibit tumor growth. methyl 2-{[4-(1-piperidinylmethyl)benzoyl]amino}benzoate has also been shown to reduce oxidative stress and improve mitochondrial function in animal models of neurodegenerative diseases such as Alzheimer's disease. Additionally, methyl 2-{[4-(1-piperidinylmethyl)benzoyl]amino}benzoate has been found to improve glucose metabolism and insulin sensitivity in animal models of type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-{[4-(1-piperidinylmethyl)benzoyl]amino}benzoate has several advantages for lab experiments. The compound is relatively easy to synthesize and has been shown to be stable under normal laboratory conditions. methyl 2-{[4-(1-piperidinylmethyl)benzoyl]amino}benzoate is also relatively inexpensive compared to other compounds with similar therapeutic properties. However, there are also some limitations to using methyl 2-{[4-(1-piperidinylmethyl)benzoyl]amino}benzoate in lab experiments. The compound has low solubility in water, which can make it difficult to administer in certain experimental setups. Additionally, methyl 2-{[4-(1-piperidinylmethyl)benzoyl]amino}benzoate has not been extensively studied in human clinical trials, which limits its potential for clinical translation.
Zukünftige Richtungen
There are several future directions for research on methyl 2-{[4-(1-piperidinylmethyl)benzoyl]amino}benzoate. One area of interest is the development of more efficient synthesis methods for methyl 2-{[4-(1-piperidinylmethyl)benzoyl]amino}benzoate and its analogs. Another area of interest is the investigation of the compound's potential for treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the safety and efficacy of methyl 2-{[4-(1-piperidinylmethyl)benzoyl]amino}benzoate in human clinical trials. Finally, the potential of methyl 2-{[4-(1-piperidinylmethyl)benzoyl]amino}benzoate as a therapeutic agent for other diseases such as cancer and type 2 diabetes should also be explored.
Wissenschaftliche Forschungsanwendungen
Methyl 2-{[4-(1-piperidinylmethyl)benzoyl]amino}benzoate has been studied extensively for its potential therapeutic properties. The compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. methyl 2-{[4-(1-piperidinylmethyl)benzoyl]amino}benzoate has also been shown to have analgesic effects by reducing pain sensitivity in animal models. Additionally, methyl 2-{[4-(1-piperidinylmethyl)benzoyl]amino}benzoate has been found to have anti-tumor effects by inhibiting the growth of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
methyl 2-[[4-(piperidin-1-ylmethyl)benzoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-26-21(25)18-7-3-4-8-19(18)22-20(24)17-11-9-16(10-12-17)15-23-13-5-2-6-14-23/h3-4,7-12H,2,5-6,13-15H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMJTJWJTZBBPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-phenylacetamide](/img/structure/B4437984.png)

![8-(3-ethoxy-4-hydroxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4437994.png)

![5-[(1S*,6R*)-3,9-diazabicyclo[4.2.1]non-9-ylsulfonyl]-2,1,3-benzothiadiazole](/img/structure/B4438010.png)

![3-(2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)propanenitrile](/img/structure/B4438025.png)

![N-(2,3-dichlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4438035.png)
![3-(4-methylphenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B4438049.png)
![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4438053.png)
![(3S*,4S*)-1-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)carbonyl]-4-(2-naphthyl)piperidin-3-ol](/img/structure/B4438058.png)
![5-(2-ethoxyphenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B4438060.png)